oxovanadium;sulfuric acid;hydrate

Description

Significance of Vanadium and Oxovanadium Species in Inorganic and Coordination Chemistry

Vanadium, a versatile transition metal, holds a significant position in inorganic and coordination chemistry due to its ability to exist in multiple oxidation states, ranging from -1 to +5. numberanalytics.com This property makes it a crucial element in various industrial and laboratory settings. numberanalytics.comnumberanalytics.com The most common oxidation states are +2, +3, +4, and +5, each exhibiting distinct chemical and physical characteristics. numberanalytics.com The rich and complex chemistry of vanadium is further exemplified by the formation of aggregated oxyanions and sulfur complexes. rsc.org

Among the various vanadium species, the oxovanadium(IV) or vanadyl ion (VO²⁺) is particularly stable and has been dubbed the "most stable diatomic ion". wikipedia.org This d¹ paramagnetic species is of considerable interest as it can be readily studied using Electron Paramagnetic Resonance (EPR) spectroscopy, making the vanadyl ion a sensitive probe for elucidating enzyme active site structures and catalytic activities. rsc.orgsciensage.info The coordination chemistry of oxovanadium(IV) is extensive, with a multitude of complexes having been synthesized and characterized. acs.org These complexes are often formed by the reaction of a vanadyl salt, such as vanadyl sulfate (B86663), with various ligands. sciensage.info

The importance of vanadium compounds extends to catalysis, where they are instrumental in major industrial processes. A prime example is the use of vanadium(V) oxide (V₂O₅) as a catalyst in the contact process for manufacturing sulfuric acid. numberanalytics.comlibretexts.org This catalytic activity stems from vanadium's ability to cycle between different oxidation states, facilitating redox reactions. libretexts.org

Overview of Oxovanadium(IV) Sulfate Hydrate (B1144303) as a Precursor and Active Species in Research

Oxovanadium(IV) sulfate, often encountered as a hydrate (VOSO₄·xH₂O), is one of the most common and stable laboratory sources of vanadium. wikipedia.org The pentahydrate is a common form of this hygroscopic blue solid. wikipedia.org It serves as an important intermediate in the commercial extraction of vanadium from petroleum residues. wikipedia.orgfishersci.co.uk

In a research context, oxovanadium(IV) sulfate hydrate is a widely used precursor for the synthesis of other vanadyl derivatives. wikipedia.org For instance, it is a starting material for preparing vanadyl acetylacetonate (B107027), a common catalyst and precursor. wikipedia.org The compound's utility as a precursor is also evident in the synthesis of various oxovanadium(IV) complexes with different ligands, which are then studied for their unique chemical properties and potential applications. sciensage.infonih.govrsc.org

Recent research has highlighted the role of oxovanadium(IV) complexes, derived from precursors like vanadyl sulfate, as efficient catalysts in various organic transformations. For example, oxovanadium(IV) complexes have been shown to catalyze the cycloaddition of carbon dioxide with epoxides to produce cyclic carbonates. rsc.orgnih.gov In these catalytic cycles, the Lewis acidic V(IV) center plays a crucial role in activating the substrate. rsc.org

Below is a table summarizing key properties of oxovanadium(IV) sulfate hydrate:

| Property | Value |

| IUPAC Name | Oxovanadium(2+) sulfate |

| Other Names | Vanadyl sulfate, Vanadium(IV) oxide sulfate, Vanadium(IV) oxysulfate |

| CAS Number | 27774-13-6 (anhydrous), 12439-96-2 (pentahydrate) |

| Chemical Formula | VOSO₄ (anhydrous), VOSO₄·5H₂O (pentahydrate) |

| Molar Mass | 163.00 g/mol (anhydrous), 253.07 g/mol (pentahydrate) |

| Appearance | Blue solid |

| Solubility in water | Soluble |

Data sourced from multiple references. wikipedia.orgfishersci.co.ukcymitquimica.com

The following table presents research findings where oxovanadium(IV) sulfate was used as a precursor to synthesize catalytically active complexes:

| Precursor | Ligand | Synthesized Complex | Application | Reference |

| Oxovanadium(IV) sulfate | NNO donor ligands | [VIVO(H₂O)L¹]NO₃ and [VIVO(OCH₃)L²] | Catalytic cycloaddition of CO₂ with epoxides | rsc.org |

| Oxovanadium(IV) sulfate | Abietate | [VO(C₂₀H₂₉O₂)₂] | Antimicrobial action | nih.gov |

| Oxovanadium(IV) sulfate | Polyanhydrides | Na₂[VO(L)₂]·H₂O | Studied for biological activity | nih.gov |

| Vanadyl acetylacetonate (derived from VOSO₄) | Oxydiacetic acid | [V(O)(oda)(H₂O)₂] | Precursor for binuclear and mononuclear complexes | rsc.org |

This overview underscores the foundational role of oxovanadium(IV) sulfate hydrate in facilitating a broad spectrum of chemical research, from fundamental coordination chemistry to the development of advanced catalytic systems.

Structure

2D Structure

Properties

Molecular Formula |

H4O6SV |

|---|---|

Molecular Weight |

183.04 g/mol |

IUPAC Name |

oxovanadium;sulfuric acid;hydrate |

InChI |

InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;; |

InChI Key |

LKEIIAYKAUAZCI-UHFFFAOYSA-N |

Canonical SMILES |

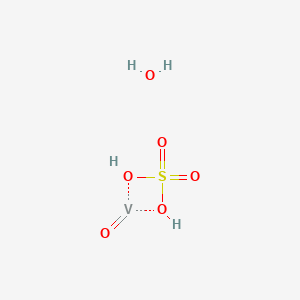

O.OS(=O)(=O)O.O=[V] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Oxovanadium Iv Sulfate Hydrate Compounds

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a key technique for studying oxovanadium(IV) complexes. The spectra are typically characterized by two main types of electronic transitions: high-intensity ligand-to-metal charge transfer (LMCT) bands in the UV region and lower-intensity d-d transition bands in the visible region.

Analysis of Ligand-to-Metal Charge Transfer (LMCT) Transitions

Ligand-to-metal charge transfer (LMCT) transitions in oxovanadium(IV) complexes are typically intense and appear in the higher energy (UV) region of the electronic spectrum. nih.gov These transitions involve the transfer of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the vanadium center. nih.govmdpi.com For instance, in complexes with phenolate (B1203915) ligands, a band observed around 402 nm is attributed to a charge transfer from the p-orbital of the phenolate oxygen to an empty d-orbital of the vanadium(IV) ion. nih.gov In oxovanadium(V) d⁰ complexes, intense transitions in the 320–420 nm range are assigned to LMCT excitation. mdpi.com The energy of the LMCT band can be correlated with the redox properties of the metal and the ligand, as the process is essentially an internal redox transition where the metal is reduced and the ligand is oxidized. mdpi.com In some oxovanadium complexes of the drug mebendazole, charge transfer bands have been identified at 310 nm and 380 nm, indicating complex formation. mejast.com

Interpretation of d-d Transitions for Geometric Inferences

The oxovanadium(IV) ion (VO²⁺) has a d¹ electron configuration, giving rise to electronic transitions between the d-orbitals. These d-d transitions are typically observed as weak, broad bands in the visible to near-IR region of the spectrum. nih.govnih.gov The number and position of these bands are sensitive to the coordination geometry of the complex. For many oxovanadium(IV) complexes, which often exhibit a distorted square pyramidal geometry, the d-d transitions can be difficult to resolve as they may be obscured by the tail of a much stronger LMCT band. nih.govresearchgate.net However, at increased concentrations, these transitions can become more apparent; for example, in one complex, d-d transitions were observed at 500 nm and 660 nm. nih.gov In another powdered sample, a broad absorbance band centered at approximately 460 nm was attributed to d-d transitions of the V⁴⁺ ion. nih.gov The interpretation of these spectra, often supported by theoretical calculations, is crucial for proposing the geometry around the central vanadium atom, which is frequently found to be a distorted square pyramidal shape. researchgate.net

Spectra in Different Solvent Systems

The solvent in which the electronic spectrum of an oxovanadium(IV) complex is recorded can significantly influence the position and intensity of the absorption bands. The stability of a complex in a particular solvent is a critical factor for accurate spectroscopic analysis. rsc.org Dimethyl sulfoxide (B87167) (DMSO), for example, is a highly polar aprotic solvent with excellent transparency in the UV-Visible range, making it suitable for such analyses. rsc.orgmerckmillipore.com The stability of an oxovanadium-sunitinib complex in DMSO was confirmed over a 60-minute period using UV-vis measurements. rsc.org

Different solvents can lead to shifts in the absorption maxima. An oxovanadium(IV) complex studied in dichloromethane (B109758) showed an LMCT band at 402 nm, while its corresponding dioxovanadium(V) derivative in dimethylformamide (DMF) showed a similar band at 396 nm. nih.gov The choice of solvent is critical, as solvents like Uvasol® are specifically designed for high purity and optical transparency to ensure precise and reliable analytical results with minimal risk of misinterpretation from contamination. merckmillipore.com

| Transition Type | Typical Wavelength Range (nm) | Solvent/State | Reference |

| LMCT | ~310 - 420 nm | Solution | nih.govmdpi.commejast.com |

| d-d | ~460 - 660 nm | Solution/Powder | nih.govnih.gov |

Vibrational Spectroscopy (Fourier Transform Infrared, Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for characterizing the structural features of oxovanadium(IV) sulfate (B86663) hydrate (B1144303). It provides direct information on the vanadyl (V=O) bond and the coordination environment of the metal center.

Identification and Assignment of Vanadyl (V=O) Stretching Frequencies

A hallmark of oxovanadium(IV) complexes is the presence of a strong to medium intensity absorption band in the infrared spectrum corresponding to the stretching vibration of the V=O double bond (ν(V=O)). researchgate.net This band is typically found in the 950-1000 cm⁻¹ region. researchgate.net Its precise frequency can provide clues about the coordination environment of the vanadyl ion. For instance, studies have reported strong ν(V=O) bands at 964 cm⁻¹, 924 cm⁻¹, and 970 cm⁻¹. nih.govsciensage.info In an oxovanadium-mebendazole complex, this characteristic band appeared at 977.94 cm⁻¹. mejast.com The interaction of the VO²⁺ cation with other ligands can cause this frequency to shift; for example, interaction with deprotonated hydroxyl groups can lead to a lengthening of the V=O bond and a lower stretching frequency, such as 925 cm⁻¹. researchgate.net

| Complex Type | V=O Stretching Frequency (cm⁻¹) | Reference |

| Oxovanadium(IV) complex with [NNO] donor ligand | 964 | nih.gov |

| Oxovanadium(IV) complex with [NNO] donor ligand | 924 | nih.gov |

| Oxovanadium(IV) complex with dicyandiamide (B1669379) ligand | ~970 | sciensage.info |

| Oxovanadium(IV)-oxalate complex | ~964 | mdpi.com |

| Oxovanadium(IV)-mebendazole complex | 977.94 | mejast.com |

| General range for VO²⁺ moiety | 950-1000 | researchgate.net |

Characterization of Ligand Coordination Modes

Vibrational spectroscopy is highly effective for determining how ligands, including water and sulfate ions, coordinate to the oxovanadium(IV) center. The coordination of a ligand typically results in shifts of its characteristic vibrational bands or the appearance of new bands. For example, the coordination of an amino group can be confirmed by the disappearance of two strong bands for the -NH₂ group and the appearance of a single band for the secondary amine (-NH) group. researchgate.net Similarly, coordination through a phenolic oxygen is indicated by shifts in bands to lower wavenumbers. researchgate.net

In the context of oxovanadium(IV) sulfate, the coordination of the sulfate (SO₄²⁻) group can be monitored. In guanidinium (B1211019) vanadyl sulfate hydrate, the appearance of the sulfate tetrahedra's ν₁ and ν₂ modes in the IR spectrum indicates a distortion of the SO₄²⁻ group from its ideal Td symmetry to a lower C₁ symmetry upon coordination. researchgate.net The coordination of water molecules is often confirmed by the presence of broad bands around 3200-3500 cm⁻¹ corresponding to O-H stretching vibrations. mdpi.com Furthermore, new bands appearing in the lower frequency region (e.g., 400-600 cm⁻¹) can often be assigned to the V-O stretching modes of the coordinated ligands. mdpi.comresearchgate.net

| Ligand/Group | Spectroscopic Evidence of Coordination | Wavenumber Region (cm⁻¹) | Reference |

| Sulfate (SO₄²⁻) | Appearance of ν₁ and ν₂ modes in IR spectrum | - | researchgate.net |

| Water (H₂O) | Asymmetric and symmetric O-H stretching vibrations | ~3200-3500 | mdpi.com |

| Organic Ligands (e.g., Oxalate) | Appearance of V-O(ligand) stretching modes | ~537 | mdpi.com |

| Organic Ligands (e.g., Nitrogen donors) | Appearance of V-N bending modes | ~498 | mejast.com |

Analysis of Metal-Ligand Vibrational Modes (e.g., V-N, V-O)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the bonding within oxovanadium(IV) complexes. The characteristic vibrations of the vanadyl (V=O) group and the bonds between the vanadium center and its coordinating ligands (V-L) provide a wealth of structural information.

The strong, sharp absorption band corresponding to the V=O stretching vibration (ν(V=O)) is a hallmark of vanadyl complexes and typically appears in the 950-1000 cm⁻¹ region of the IR spectrum. mdpi.comsciensage.infonih.gov For instance, in an oxovanadium(IV) complex with dicyandiamide, the ν(V=O) band is observed around 970 cm⁻¹. sciensage.info Similarly, in a complex with a Schiff base ligand, this band is found at 924 cm⁻¹, while in another, it is at 964 cm⁻¹. nih.gov The position of this band can be influenced by the nature of the other ligands in the coordination sphere.

Vibrations corresponding to the bonds between the vanadium atom and the ligand donor atoms (V-O and V-N) are also informative. The V-O stretching vibrations involving ligands other than the oxo group, such as those from carboxylate or phenolate moieties, are typically found at lower frequencies. For example, in an oxovanadium complex with an oxalate (B1200264) ligand, the V-O(oxalate) stretching vibration is observed around 537 cm⁻¹. mdpi.com The V-N stretching vibrations, arising from the coordination of nitrogen-containing ligands, are generally observed in the 420-430 cm⁻¹ range. sciensage.info

The table below summarizes the characteristic vibrational frequencies for different metal-ligand bonds in selected oxovanadium(IV) complexes.

| Vibrational Mode | Frequency Range (cm⁻¹) | Example Complex | Reference |

| ν(V=O) | 924 - 970 | Oxovanadium(IV) complexes with various ligands | mdpi.comsciensage.infonih.gov |

| ν(V-O) (oxalate) | ~ 537 | Oxovanadium(IV) oxalate complex | mdpi.com |

| ν(V-N) | 420 - 430 | Oxovanadium(IV) complex with dicyandiamide | sciensage.info |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for studying paramagnetic species like the oxovanadium(IV) ion (VO²⁺), which has a d¹ electron configuration. udel.edumanchester.ac.uk EPR provides detailed information about the electronic structure, coordination environment, and magnetic properties of the vanadyl ion. udel.edu

Characterization of the Paramagnetic Vanadyl (VO²⁺) Ion

The vanadyl ion, VO²⁺, is a stable oxocation of vanadium in the +4 oxidation state. Its single unpaired electron (S=1/2) makes it EPR active. udel.edu The EPR spectra of vanadyl complexes are typically characterized by a set of eight lines, which arises from the hyperfine coupling between the unpaired electron and the ⁵¹V nucleus (I=7/2, 99.75% natural abundance). udel.edumanchester.ac.uk This eight-line pattern is a definitive signature of a monomeric vanadyl species. udel.edu The spectra of frozen solutions or powdered samples often exhibit axial symmetry due to the strong V=O bond, resulting in distinct parallel (g∥) and perpendicular (g⊥) components. udel.edu

Determination of g-values and Hyperfine Coupling Constants

The key parameters obtained from an EPR spectrum are the g-values and the hyperfine coupling constants (A). udel.edutamu.edu The g-value is a measure of the interaction of the unpaired electron with the external magnetic field, while the A-value quantifies the interaction between the electron spin and the nuclear spin. tamu.edu For vanadyl complexes, these parameters are anisotropic, meaning they have different values depending on the orientation of the molecule with respect to the magnetic field. This leads to the determination of g∥, g⊥, A∥, and A⊥. udel.edu

The g-values for vanadyl complexes are typically less than the free electron g-value (ge ≈ 2.0023). manchester.ac.uk The hyperfine coupling constants are usually expressed in units of frequency (MHz) or magnetic field (Gauss). The parallel component of the hyperfine coupling (A∥) is generally much larger than the perpendicular component (A⊥). udel.edu These parameters are sensitive to the nature of the ligands coordinated to the vanadyl ion. nih.gov

Below is a table of representative EPR parameters for some oxovanadium(IV) complexes.

| Complex | g∥ | g⊥ | A∥ (MHz) | A⊥ (MHz) | Reference |

| [VO(H₂O)₅]²⁺ | 1.932 | 1.979 | 509 | 156 | rsc.org |

| [VO(acac)₂] | 1.946 | 1.980 | 473 | 165 | rsc.org |

| [VO(oxa)₂(H₂O)]²⁻ | - | - | 509 | 156, 148 | rsc.org |

Note: For [VO(oxa)₂(H₂O)]²⁻, the A⊥ values are given as Aₓ and Aᵧ due to rhombic distortion.

Insights into Coordination Geometry and Spin States

The EPR parameters provide valuable insights into the coordination geometry of the vanadyl ion. Typically, vanadyl complexes adopt a square-pyramidal or distorted octahedral geometry, with the oxo group occupying the apical position. udel.edu The values of g∥, g⊥, A∥, and A⊥ are sensitive to the degree of distortion from ideal geometries and the nature of the equatorial and axial ligands. nih.gov For instance, a relationship has been established between the ⁵¹V hyperfine coupling constant (A∥) and the pKa of the coordinating ligands, which reflects the electronic influence of the ligands on the vanadium center. nih.gov The spin state of the vanadyl ion is consistently S=1/2, and the EPR spectrum directly confirms this electronic ground state. udel.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

While EPR is the primary tool for studying the paramagnetic vanadyl center, Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of the diamagnetic organic ligands within oxovanadium(V) complexes. nih.govresearchgate.net For paramagnetic oxovanadium(IV) complexes, the presence of the unpaired electron can lead to significant broadening of NMR signals, making analysis challenging but not impossible with advanced techniques. rsc.org

Structural Elucidation of Organic Ligands within Complexes

¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands before and after complexation with the vanadium center. researchgate.netresearchgate.netcapes.gov.br The chemical shifts (δ), coupling constants (J), and integration of the signals in the NMR spectra provide a detailed map of the ligand's molecular structure. researchgate.netresearchgate.net

Upon coordination to a metal center, the chemical shifts of the ligand's protons and carbons can change significantly. These changes provide information about the binding sites of the ligand to the metal. For example, in a study of an oxidovanadium(V) complex, the ¹H NMR spectrum of the complex showed distinct shifts compared to the free ligand, confirming coordination. researchgate.net

The table below shows hypothetical ¹H NMR chemical shifts for a generic organic ligand before and after coordination to a vanadyl center, illustrating the types of changes that can be observed.

| Proton Environment | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) |

| Aromatic-H | 7.2 - 7.8 | 7.5 - 8.1 |

| CH₂ adjacent to N | 3.5 | 3.9 |

| CH₃ | 2.3 | 2.5 |

These spectroscopic techniques, when used in concert, provide a comprehensive understanding of the structure and electronic properties of oxovanadium(IV) sulfate hydrate and its derivatives, which is essential for the rational design of new vanadium-based materials and catalysts.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) serves as a powerful analytical tool for the characterization of oxovanadium(IV) sulfate hydrate and related compounds. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are instrumental in elucidating the molecular composition, stoichiometry, and structural features of these complexes. nih.govacs.orgnih.gov ESI-MS, in particular, has become an essential method for gaining insights into the number, stoichiometry, and composition of adducts formed by vanadium complexes. acs.org

Confirmation of Molecular Composition and Stoichiometry

High-resolution mass spectrometry (HRMS) is pivotal in unambiguously confirming the molecular composition of oxovanadium(IV) complexes. nih.govrsc.org By providing highly accurate mass measurements, HRMS allows for the determination of the elemental formula of a given ion.

In the analysis of oxovanadium(IV) complexes, ESI-HRMS can confirm the formation of the intended product by matching the experimentally observed mass-to-charge ratio (m/z) of an ion with its theoretically calculated value. For instance, in the synthesis of an oxovanadium(IV) complex denoted as [VIVO(H₂O)L1]NO₃, a peak corresponding to the cation [VIVO(H₂O)L1]⁺ (calculated m/z 373.9471) was observed at m/z 373.9460, confirming its formation. nih.gov The detection of sodium adducts, such as [M + Na]⁺, is also common and further corroborates the molecular weight of the complex. nih.gov

The analysis of monometallic oxovanadium(IV) complexes by ESI time-of-flight mass spectrometry (ESI-TOFMS) has shown that these compounds can form molecular ions [M]⁺ through the loss of an electron. nih.gov This ionization process allows for the direct determination of the molecular weight of the neutral complex.

The following table presents data from an ESI-HRMS analysis of a synthesized oxovanadium(IV) complex, demonstrating the confirmation of its composition.

Table 1: ESI-HRMS Data for the Confirmation of an Oxovanadium(IV) Complex [VIVO(H₂O)L1]NO₃

| Observed m/z | Calculated m/z | Assigned Ion | Reference |

|---|---|---|---|

| 373.9460 | 373.9471 | [VIVO(H₂O)L1]⁺ ([M - NO₃]⁺) | nih.gov |

Investigation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), are employed to investigate the fragmentation pathways of oxovanadium(IV) complexes. nih.govnih.govnih.gov The fragmentation patterns provide valuable structural information, revealing the connectivity of ligands and the stability of the metal-ligand bonds.

Studies on various oxovanadium(IV) complexes have shown common fragmentation behaviors. A primary fragmentation route often involves the loss of coordinated water molecules or other volatile ligands. nih.govnih.gov For example, in the analysis of [VIVO(H₂O)L1]NO₃, a fragment ion corresponding to the loss of a water molecule from the primary ion, [M – NO₃ – H₂O]⁺, was observed. nih.gov

In more complex systems, such as those involving peptides, the fragmentation analysis can identify the specific binding sites of the [VIVO]²⁺ moiety. nih.govnih.gov Research has demonstrated that vanadium-peptide bonds can be preserved during HCD fragmentation, allowing for detailed analysis of the resulting fragment ions to pinpoint the amino acid residues coordinated to the metal center. nih.govnih.gov For instance, the fragmentation of precursor ions like [AT + VOL₂] (where AT is a peptide and L is a ligand) can lead to the loss of one or both ligands, resulting in ions such as [AT + VO]⁺. acs.org

Unexpected gas-phase ion-molecule reactions can also occur during MS analysis. In the ESI-MS/MS study of certain monometallic oxovanadium(IV) complexes, the formation of [M + 14]⁺ ions was observed, resulting from the loss of a water molecule and the addition of O₂ to the [M]⁺ ion. nih.gov The study of these fragmentation and reaction pathways contributes significantly to understanding the structure and reactivity of oxovanadium(IV) compounds. nih.gov

The table below summarizes fragmentation data for a representative oxovanadium(IV) complex, illustrating common fragmentation pathways observed in MS/MS experiments.

Table 2: Representative Fragmentation Ions of an Oxovanadium(IV) Complex [VIVO(H₂O)L1]NO₃ in ESI-HRMS

| Precursor Ion (m/z) | Fragmentation Condition | Observed Fragment Ion (m/z) | Neutral Loss | Reference |

|---|---|---|---|---|

| 373.9460 ([M - NO₃]⁺) | In-source fragmentation | 355.9344 | H₂O | nih.gov |

Diffraction and Crystallographic Studies of Oxovanadium Iv Sulfate Hydrate Systems

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD studies of oxovanadium(IV) sulfate (B86663) and its various hydrated and complexed forms reveal that the vanadium atom typically adopts one of two primary coordination geometries: distorted octahedral or square pyramidal.

In many oxovanadium(IV) complexes, the vanadium center exhibits a distorted octahedral coordination. researchgate.net For example, in the complex triaqua(2,2′-biimidazole)oxovanadium(IV) sulfate dihydrate, the vanadium atom is coordinated to a nitrogen atom from the biimidazole ligand, the vanadyl oxygen atom, and four oxygen atoms from water molecules. researchgate.net The vanadyl oxygen atom is positioned trans to a water molecule, and the geometry is distorted from a perfect octahedron, as evidenced by the varied bond angles. researchgate.net Similarly, in the common pentahydrate form, VOSO₄·5H₂O, the vanadium ion is described as having an octahedral geometry, being coordinated to the vanadyl oxygen, four water molecules, and an oxygen atom from the sulfate anion. wikipedia.org

Alternatively, a square pyramidal geometry is also frequently observed. rsc.orgnih.gov In this arrangement, the vanadium atom sits (B43327) slightly above the base of a square formed by four donor atoms (often oxygen or nitrogen), with the strongly bonded vanadyl oxygen occupying the apical position. nih.gov This geometry is common for oxovanadium(IV) complexes and has been identified through both experimental X-ray crystallography and confirmed with theoretical density functional theory (DFT) calculations. rsc.orgnih.gov

The specific geometry adopted depends on the nature of the ligands, the degree of hydration, and the influence of counter-ions within the crystal structure.

SCXRD analysis provides precise measurements of the distances between bonded atoms and the angles between those bonds. A characteristic feature of oxovanadium(IV) compounds is the short and strong double bond between vanadium and the vanadyl oxygen (V=O).

In vanadyl sulfate pentahydrate, the V=O bond distance is approximately 160 picometers (pm). wikipedia.org This is significantly shorter than the single bonds between vanadium and the oxygen atoms of the coordinated water molecules (V-OH₂), which are about 50 pm longer. wikipedia.org The bond trans to the vanadyl oxygen is often observed to be significantly elongated compared to the other single bonds in the equatorial plane, a phenomenon known as the trans effect. researchgate.net

The bond angles around the central vanadium atom deviate from the ideal values of 90° and 180° for a perfect octahedron, confirming the distorted nature of the coordination sphere. For instance, in some structures, angles within a five-membered chelate ring can be as acute as 78.66°, while angles involving the vanadyl bond are typically wider than those involving the trans-coordinated ligand. researchgate.net

| Parameter | Compound System | Value |

| Bond Distance | ||

| V=O | Vanadyl Sulfate Pentahydrate | ~160 pm |

| V-OH₂ (equatorial) | Vanadyl Sulfate Pentahydrate | ~210 pm |

| Bond Angle | ||

| N-V-N | [VO(H₂biim)(H₂O)₃]SO₄·2H₂O | 78.66 (12)° |

While pi-pi stacking is more relevant in complexes containing aromatic ligands, the primary intermolecular force in simple hydrate (B1144303) crystals is hydrogen bonding, which dictates the packing arrangement and contributes to the material's properties. rsc.org

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample composed of many randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ncl.ac.uk

PXRD is a primary tool for identifying the specific crystalline phases of oxovanadium(IV) sulfate. Different hydrates of vanadyl sulfate, such as the trihydrate (VOSO₄·3H₂O), pentahydrate (VOSO₄·5H₂O), and hexahydrate (VOSO₄·6H₂O), each produce a unique diffraction pattern. wikipedia.orgiucr.org By comparing the experimental pattern of an unknown sample to databases of known materials, such as the Crystallography Open Database (COD), the phases present can be identified. ncl.ac.uk

PXRD studies have been used to determine the crystal systems and lattice parameters for various hydrates:

VOSO₄·6H₂O : This hexahydrate is stable below 13.6°C and crystallizes in the triclinic system. iucr.org

VOSO₄·5H₂O : The more common pentahydrate crystallizes in the monoclinic system with the space group P2₁/c. iucr.org

| Compound | Crystal System | Space Group | Lattice Parameters (a, b, c) | Lattice Angles (α, β, γ) |

| VOSO₄·6H₂O | Triclinic | - | a = 7.49 Å, b = 10.17 Å, c = 6.185 Å | α = 101.7°, β = 95.6°, γ = 92.2° |

| VOSO₄·5H₂O | Monoclinic | P2₁/c | a = 6.976 Å, b = 9.716 Å, c = 12.902 Å | α = 90°, β = 110.90°, γ = 90° |

This ability to distinguish between different polymorphs and hydrates is crucial for quality control and for understanding the conditions under which each phase is stable. ncl.ac.uk

Beyond phase identification, PXRD can provide information about the microstructure of the material, including the average size of the crystallites and the degree of crystallinity.

The crystallinity of a sample is indicated by the features of the diffraction pattern. Samples with high crystallinity, meaning they have a well-ordered, long-range atomic structure, produce sharp, well-defined diffraction peaks. xray.cz Conversely, amorphous or poorly crystalline materials, which lack long-range order, produce very broad humps in the diffraction pattern instead of sharp peaks. xray.cz

The crystal size , or more accurately the crystallite size, influences the width of the diffraction peaks. Smaller crystallites cause the peaks to become broader. This peak broadening can be used to estimate the average crystallite size, often in the nanometer range. For example, PXRD analysis of certain polycrystalline oxovanadium(IV) complexes has been used to determine crystallite sizes ranging from approximately 15 nm to 48 nm. researchgate.net This analysis is particularly useful in the study of nanomaterials and materials where the crystal size affects their properties.

Electrochemical Investigations of Oxovanadium Iv Sulfate Hydrate Systems

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to probe the redox processes of chemical species. In the context of oxovanadium(IV) sulfate (B86663) hydrate (B1144303) systems, CV provides critical insights into the kinetics and thermodynamics of its electron transfer reactions.

Characterization of Redox Couples (e.g., V(IV)/V(V) and V(IV)/V(III) in Solution)

The electrochemistry of oxovanadium(IV) is characterized by the accessibility of multiple oxidation states, primarily V(V), V(IV), and V(III). Cyclic voltammetry of oxovanadium(IV) sulfate in acidic solutions reveals distinct redox couples corresponding to the V(IV)/V(V) oxidation and the V(IV)/V(III) reduction.

The V(IV)/V(V) redox couple, often represented as VO2+/VO₂⁺, is a crucial process, particularly in applications like the all-vanadium redox flow battery. mdpi.com Studies have shown that the oxidation of V(IV) to V(V) occurs at a glassy carbon electrode. salve.edu The concentration of sulfuric acid in the electrolyte plays a significant role in the electrochemical behavior of this couple. mdpi.com For instance, in a 5 M H₂SO₄ solution, cyclic voltammograms show the characteristic peaks for the VO2+/VO₂⁺ redox reaction. mdpi.com

The V(IV)/V(III) redox couple is another key feature observed in the cyclic voltammograms of oxovanadium(IV) sulfate solutions. This reduction process is also influenced by the experimental conditions. Some studies on related oxovanadium(IV) complexes have detailed the metal-centered one-electron reduction corresponding to the V(IV)/V(III) transition. mdpi.com The electrochemical conversion of V(III) to V(IV) has been studied in detail, showing a half-wave potential at approximately 0.1 V versus a Hg/Hg₂SO₄ reference electrode at low scan rates. salve.edu However, in some cases, the peaks for the V(III)/V(IV) transition may be absent, suggesting that the reaction is too slow for the timescale of the CV experiment. wikimedia.org

Table 1: Representative Redox Potentials for Oxovanadium Species

| Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Reference Electrode | Conditions | Source |

|---|---|---|---|---|---|---|

| V(IV)/V(V) | ~1.10 | - | - | SCE | in DMSO/0.1 M TBAP at 200 mV s⁻¹ | researchgate.net |

| V(IV)/V(III) | - | -0.96 to -1.13 | - | SCE | in DMSO and DMF media | researchgate.net |

| V(IV)O/V(V)O | - | - | 60 | Ag/AgCl | in DMSO solution | mdpi.com |

| V(IV)O/V(III)O | - | - | 80 | Ag/AgCl | in DMSO solution | mdpi.com |

Note: Epa and Epc refer to the anodic and cathodic peak potentials, respectively. ΔEp is the peak separation. Values are illustrative and can vary significantly with experimental conditions.

Assessment of Electrochemical Reversibility and Stability

The reversibility of the redox processes is a critical parameter that provides information about the electron transfer kinetics. An electrochemically reversible system is characterized by rapid electron transfer, whereas an irreversible system indicates slow kinetics.

The electrochemical reversibility of the V(IV)/V(V) couple is highly dependent on the concentration of sulfuric acid. mdpi.com At H₂SO₄ concentrations below 3 M, the redox couple is generally considered electrochemically irreversible. mdpi.com As the acid concentration increases to 3 M and above, the process becomes quasi-reversible. mdpi.com Further analysis of cyclic voltammograms suggests that the oxidation of VO²⁺ to VO₂⁺ approaches quasi-reversibility at high H₂SO₄ concentrations (>5 mol/L) and tends towards irreversibility at lower concentrations. researchgate.net

For some oxovanadium(IV) complexes, the V(IV)O/V(V)O redox couple has been shown to be reversible, with a peak separation (ΔEp) of 60 mV and a ratio of anodic to cathodic peak currents (ipa/ipc) of approximately 1. mdpi.com In contrast, the reduction couple can exhibit irreversible character, with a larger peak separation of about 80 mV. mdpi.com The stability of the redox processes is often assessed by observing changes in the cyclic voltammogram over multiple cycles. Studies have shown that the redox processes are often diffusion-controlled, as indicated by a linear relationship between the peak current and the square root of the scan rate. researchgate.net

Conductivity Measurements (Molar Conductance)

Conductivity measurements are employed to determine the nature of an electrolyte solution, specifically whether a compound behaves as an electrolyte and to what extent it dissociates into ions.

Determination of Electrolytic Nature of Oxovanadium(IV) Complexes in Solution

Molar conductance (ΛM) measurements of oxovanadium(IV) sulfate and its complexes in various solvents provide insight into their electrolytic behavior. The magnitude of the molar conductance value is indicative of the degree of ion formation in the solution.

For instance, a conductometric study of aqueous solutions of vanadyl(IV) sulfate has been performed to determine parameters such as the degree of electrolytic dissociation and activity coefficients. researchgate.net In other studies, oxovanadium(IV) complexes synthesized with various ligands have been characterized by molar conductance. ijarsct.co.in Low molar conductance values, typically in the range of 13.4-17.9 ohm⁻¹cm²mol⁻¹ in DMF at a concentration of 10⁻³M, suggest the non-electrolytic nature of the complexes. ijarsct.co.in Similarly, a molar conductivity of 22 Ω⁻¹ cm² mol⁻¹ for a vanadyl(IV) folate complex in DMSO at room temperature indicates that it is a non-electrolyte. nih.gov These findings confirm that the counter-ions, such as sulfate, are not present outside the coordination sphere of the complex in these solutions. nih.gov

Table 2: Molar Conductance of Representative Oxovanadium(IV) Complexes

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Source |

|---|---|---|---|---|

| Oxovanadium(IV) aroylhydrazone complexes | DMF | 13.4 - 17.9 | Non-electrolytic | ijarsct.co.in |

| Vanadyl(IV) folate complex | DMSO | 22 | Non-electrolytic | nih.gov |

Computational and Theoretical Studies of Oxovanadium Iv Sulfate Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become an indispensable method for investigating the properties of transition metal complexes, including those of oxovanadium(IV). By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

DFT calculations are widely used to determine the most stable geometric arrangements of atoms in a molecule and to describe the distribution of electrons within it. For the hydrated oxovanadium(IV) cation, [VO(H₂O)₅]²⁺, which is the prevalent species in aqueous sulfuric acid, DFT studies consistently predict a distorted octahedral geometry. allsubjectjournal.comacs.org

The central vanadium atom is coordinated to one terminal oxygen atom via a strong double bond (V=O) and to five water molecules. aip.orgresearchgate.net Four of these water molecules lie in the equatorial plane, roughly perpendicular to the V=O bond, while the fifth water molecule is located in the trans position to the oxo group. acs.org The V=O bond is significantly shorter than the V-OH₂ bonds, indicating its strong covalent character. The trans water molecule is typically found to have a longer bond distance and is more weakly bound than the equatorial water molecules due to the strong trans influence of the oxo ligand. acs.org

The electronic structure is characterized by a d¹ configuration for the vanadium(IV) center. The single unpaired electron primarily occupies a non-bonding d-orbital, which is a key factor in the paramagnetic nature of the complex. nih.gov

Table 1: Optimized Geometrical Parameters for [VO(H₂O)₅]²⁺ from DFT Calculations

| Parameter | Bond Distance (Å) | Bond Angle (°) |

|---|---|---|

| V=O | ~1.6 | |

| V-O (equatorial H₂O) | ~2.0 | |

| V-O (axial H₂O) | ~2.2 |

Note: The values presented are approximate and can vary depending on the specific functional and basis set used in the DFT calculations.

Time-dependent DFT (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited state properties and the prediction of electronic absorption spectra (UV-Vis). For oxovanadium(IV) complexes, the characteristic blue color in solution is due to d-d electronic transitions. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions within the d-orbitals of the vanadium ion. rsc.org

Furthermore, DFT calculations are instrumental in predicting vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. The calculated vibrational spectrum for the hydrated oxovanadium(IV) cation shows a very strong band at a high frequency that is assigned to the stretching vibration of the V=O bond. researchgate.net This characteristic frequency is a sensitive probe of the local environment of the vanadyl ion.

DFT provides a means to calculate the thermodynamic stability of molecules and to explore their reactivity through various conceptual DFT-based parameters. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies. dergipark.org.tr These parameters help in understanding the propensity of the oxovanadium(IV) sulfate (B86663) hydrate (B1144303) complex to participate in electron transfer reactions, which is a fundamental aspect of its role in applications like redox flow batteries. researchgate.net By analyzing these reactivity indexes, it has been suggested that the vanadyl ion promotes the production of certain reactive oxygen species. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying static properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic interactions.

MD simulations have been extensively used to study the hydration structure of the oxovanadium(IV) cation, VO²⁺, in aqueous solutions, including those containing sulfuric acid. researchgate.netresearchgate.net These simulations provide detailed information about the arrangement of water molecules and sulfate ions around the central cation.

The results from MD simulations confirm the existence of a well-defined first hydration shell around the VO²⁺ ion, typically consisting of five water molecules in a square pyramidal or distorted octahedral arrangement, consistent with DFT results and experimental data. aip.org The simulations also reveal the structure of the second hydration shell and how it is influenced by the presence of sulfate ions and the acidity of the medium. acs.org The radial distribution function (RDF) is a key output from MD simulations that provides the probability of finding a particle at a certain distance from a reference particle. The RDF for the V-O (water) pair shows a sharp first peak corresponding to the first hydration shell. aip.org

Table 2: Typical Hydration Shell Parameters for VO²⁺ from MD Simulations

| Parameter | Value |

|---|---|

| First Shell Coordination Number | 5 |

| Average V-O Distance (First Shell) | ~2.1 Å |

Note: These values are derived from simulations of VO²⁺ in aqueous sulfuric acid mixtures and can be influenced by the specific force field and simulation conditions. researchgate.net

MD simulations provide a unique window into the dynamic aspects of solvation. They can be used to calculate the residence time of water molecules in the first hydration shell of the VO²⁺ ion, which gives an indication of the lability of the coordinated water molecules. The water molecule trans to the oxo group is generally found to exchange more rapidly with the bulk solvent than the equatorial water molecules.

Furthermore, simulations can elucidate the nature of the interactions between the oxovanadium cation and the surrounding solvent molecules and ions. In sulfuric acid media, sulfate ions (SO₄²⁻) can interact with the hydrated vanadyl cation. researchgate.net MD studies have shown that sulfate ions tend to distribute around the vanadium cations due to electrostatic interactions, which can weaken the hydration structure of the vanadium ions. researchgate.net The presence of sulfuric acid can influence the local distribution of sulfate ions around the VO²⁺ cation. researchgate.net Understanding these ion-solvent and ion-ion interactions is crucial for comprehending the transport properties and reaction kinetics of oxovanadium(IV) sulfate in solution.

Modeling Anion Distribution (e.g., Sulfate) around Vanadium Centers

Computational modeling, particularly through molecular dynamics (MD) simulations and Density Functional Theory (DFT), provides significant insights into the spatial arrangement and interaction of sulfate anions (SO₄²⁻) around the central oxovanadium(IV) cation in a hydrated environment. These studies are crucial for understanding the solution-state structure and the formation of ion pairs, which influence the compound's properties.

Solvation Shell Structure and Anion Exclusion

A primary finding from theoretical studies is the distinct separation between the immediate hydration sphere of the oxovanadium(IV) ion, often represented as [VO(H₂O)₅]²⁺, and the surrounding sulfate anions. Classical molecular dynamics simulations reveal a well-defined first coordination shell around the vanadium center composed exclusively of water molecules. researchgate.net

The first coordination shell of the vanadyl ion is completed at a distance of approximately 2.5 Å from the vanadium atom. researchgate.net Analysis of the radial distribution functions (RDFs) from these simulations consistently shows that sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) anions are not present within this primary hydration layer. researchgate.net Instead, the sulfate anions are located in the second coordination shell. researchgate.net

Second Coordination Shell and Ion Pairing

The distribution of sulfate anions is characterized by their position in the second solvation shell, indicating a solvent-separated interaction with the hydrated oxovanadium(IV) cation. Molecular dynamics simulations have been used to calculate the specific radial distribution function between the vanadium atom of the vanadyl ion and the sulfur atom of the sulfate and bisulfate ions. researchgate.net The presence of a distinct peak in the V-S RDF confirms that the sulfate and bisulfate anions reside in the second coordination shell. researchgate.net

This arrangement implies the formation of solvent-separated ion pairs (SSIPs), where one or more water molecules are interposed between the [VO(H₂O)₅]²⁺ cation and the SO₄²⁻ anion. The tendency for these ions to form an ion pair in solution is a significant aspect of the system's chemistry. researchgate.net The interaction between the cation and anion becomes predominant after the first coordination shell. researchgate.net

Theoretical studies have also provided thermodynamic insights into this ion association. Using a semiempirical method based on the Bjerrum theory for ion association, the enthalpy of reaction for the formation of the neutral ion pair, [VOSO₄]⁰, has been estimated.

Detailed Research Findings

The table below summarizes key findings from computational and theoretical studies on the anion distribution around the oxovanadium(IV) center in a hydrated sulfate environment. These data are derived from molecular dynamics simulations and other theoretical models, providing a quantitative basis for understanding the structure of the solvated complex.

| Parameter | Description | Finding/Value | Methodology |

|---|---|---|---|

| First Coordination Shell Radius | The distance from the central Vanadium atom that encompasses the first layer of coordinating molecules. | ~2.5 Å | Classical Molecular Dynamics (MD) Simulations |

| Anion Position | The location of sulfate (SO₄²⁻) and bisulfate (HSO₄⁻) anions relative to the Vanadium center. | Excluded from the first coordination shell; located in the second coordination shell. | MD Simulations (from Radial Distribution Functions) |

| Ion Association Type | The nature of the interaction between the hydrated oxovanadium(IV) cation and the sulfate anion. | Formation of a solvent-separated ion pair (SSIP). | MD Simulations |

| Enthalpy of Ion Pair Formation (ΔasHm⁰) | The standard molal enthalpy of reaction for the formation of the neutral [VOSO₄]⁰ ion pair. | 3.42 ± 0.04 kJ·mol⁻¹ | Semiempirical method based on Bjerrum theory |

DFT calculations on related, more complex systems, such as [VO(terpy)(O,O-SO₄)], have shown that when sulfate does directly coordinate, it can lead to significant distortions in the SO₄²⁻ ligand's geometry. For instance, the S–O bond lengths of the coordinating oxygen atoms are stretched compared to the terminal S–O bonds. acs.org While not directly representative of the solvent-separated ion pair in simple hydrate solutions, these findings highlight the strong electronic effects involved in vanadium-sulfate interactions.

Reaction Mechanisms and Kinetics in Oxovanadium Iv Sulfate Hydrate Systems

Redox Reaction Mechanisms

The electrochemical behavior of oxovanadium(IV) sulfate (B86663) hydrate (B1144303) is characterized by a series of redox reactions involving different oxidation states of vanadium. These transformations are fundamental to the charge and discharge cycles in vanadium-based energy storage technologies.

Detailed Examination of Vanadium(IV)/Vanadium(V) and Vanadium(IV)/Vanadium(III) Redox Processes

The primary redox couples of interest in acidic solutions are the V(IV)/V(V) and V(IV)/V(III) pairs. researchgate.net The oxidation of vanadyl(IV) ions (VO²⁺) to vanadyl(V) ions (VO₂⁺) and the reduction of VO²⁺ to vanadium(III) ions (V³⁺) are key reactions at the electrodes. wikipedia.orgresearchgate.net

The V(IV)/V(V) redox reaction, represented as: VO²⁺ + H₂O ⇌ VO₂⁺ + 2H⁺ + e⁻ is a critical process in the positive half-cell of a vanadium redox flow battery. researchgate.net Studies using cyclic voltammetry have shown that this reaction is facilitated at elevated temperatures, although the reversibility is not significantly affected. rsc.orgrsc.org

The V(IV)/V(III) redox couple involves the reduction of the oxovanadium(IV) cation: VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O This reaction, along with the V(III)/V(II) couple, is central to the negative half-cell. nih.govfrontiersin.org Research indicates that higher concentrations of V(III) can facilitate the V(III)/V(II) redox reaction. nih.govfrontiersin.org

The standard electrode potentials for these reactions are influenced by the surrounding chemical environment. The reduction of vanadium from its +5 oxidation state through to +2 can be achieved using zinc and an acid. chemguide.co.uk The process involves a continuous change in the color of the solution, from the yellow of the +5 state to the blue of the +4 state, then to the green of the +3 state, and finally to the violet of the +2 state. chemguide.co.uk

Influence of Acid Concentration and pH on Reaction Pathways

The concentration of sulfuric acid and the resulting pH of the electrolyte solution have a profound impact on the kinetics and mechanisms of the vanadium redox reactions. researchgate.net An increase in sulfuric acid concentration generally leads to higher conductivity of the electrolyte. researchgate.net However, very high concentrations can also increase viscosity, which may hinder ion mobility. researchgate.net

For the V(V)/V(IV) couple, increasing the acid concentration can shift the formal potential to higher values. mdpi.com This can also favor the chemical oxidation of other species present in the solution. mdpi.com Conversely, low acid concentrations can lead to the precipitation of vanadium pentoxide, especially at elevated temperatures. mdpi.com Studies have shown that the oxidation of VO²⁺ approaches quasi-reversible behavior at high H₂SO₄ concentrations (above 5 mol/L) and becomes more irreversible at lower concentrations. mdpi.com This suggests that the electrochemical rate is significantly affected by the acid concentration. mdpi.com

In the case of the V(III)/V(II) redox reaction, increasing the H₂SO₄ concentration primarily improves ion transmission and has little effect on the electron transfer process itself. nih.govfrontiersin.org This indicates that the concentration of H⁺ ions is not a major factor in the kinetics of this particular electron transfer. nih.gov The growth of vanadium oxide nanostructures can also be influenced by acid concentration, where protons and acid anions can synergistically control the morphology. nih.gov

Elucidation of Multi-step Chemical-Electrochemical-Chemical Mechanisms

The redox reactions of vanadium are often not simple one-step processes. Research has pointed towards complex multi-step mechanisms. For the V(IV)/V(V) redox reaction, a multi-step chemical-electrochemical-chemical (CEC) mechanism has been proposed, particularly at low overpotentials. researchgate.net At higher anodic or cathodic overpotentials, the mechanism may shift to a multi-step electrochemical-chemical-chemical (ECC) process. researchgate.net

These complex mechanisms can lead to unusual kinetic behaviors, such as the observation of high Tafel slopes (350-450 mV/decade) for the reduction of VO₂⁺ at higher overpotentials. researchgate.net The presence of intermediate species and subsequent chemical reactions following the initial electron transfer step are key features of these multi-step pathways.

Ligand Exchange and Coordination Kinetics

Determination of Reaction Order and Rate Equations

The rate of a chemical reaction is described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants. khanacademy.org For a reaction of the form aA → products, the rate law is typically given by rate = k[A]ⁿ, where 'k' is the rate constant and 'n' is the reaction order with respect to reactant A. khanacademy.org The reaction order must be determined experimentally and is not necessarily related to the stoichiometric coefficients of the balanced chemical equation. khanacademy.org

In the context of ligand substitution reactions involving oxovanadium(IV) complexes, studies have shown that under pseudo-first-order conditions (where the concentration of the incoming ligand is in large excess), the observed rate constants often show a linear dependence on the concentration of the incoming ligand. nih.gov This leads to a rate equation of the form: kobsd = ks + k[Ligand], where ks represents a solvent-initiated pathway and k is the second-order rate constant for the ligand substitution. nih.gov

Calculation of Apparent Rate Constants

The rate constants for the various reactions in oxovanadium(IV) sulfate hydrate systems are crucial parameters for modeling and predicting the behavior of these systems. For the V(IV)/V(V) redox couple, the reaction rate constants have been calculated to be on the order of 10⁻³ cm s⁻¹. rsc.orgrsc.org

In ligand substitution studies, second-order rate constants for the replacement of ligands in bis(N-alkylsalicylaldiminato)oxovanadium(IV) complexes by 1,1,1-trifluoropentane-2,4-dione have been determined to be in the range of 0.098–0.87 M⁻¹ s⁻¹ for the first substitution step and 0.022–0.41 M⁻¹ s⁻¹ for the second step at 298 K. nih.gov The activation parameters for these reactions, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. nih.gov For example, large positive activation entropies are often indicative of a dissociative ligand exchange mechanism. nih.gov

The following table summarizes key kinetic parameters found in the literature for reactions involving oxovanadium species.

| Reaction/Process | Parameter | Value | Conditions |

| V(IV)/V(V) Redox Reaction | Rate Constant (k) | ~10⁻³ cm s⁻¹ | Graphite electrode in sulfuric acid |

| Ligand Substitution (Step 1) | Second-Order Rate Constant (k₁) | 0.098–0.87 M⁻¹ s⁻¹ | 298 K |

| Ligand Substitution (Step 2) | Second-Order Rate Constant (k₂) | 0.022–0.41 M⁻¹ s⁻¹ | 298 K |

| Ligand Substitution (Step 1) | Activation Enthalpy (ΔH‡) | 35.8 ± 2.8 kJ mol⁻¹ | - |

| Ligand Substitution (Step 1) | Activation Entropy (ΔS‡) | -146 ± 23 J K⁻¹ mol⁻¹ | - |

| Ligand Substitution (Step 2) | Activation Enthalpy (ΔH‡) | 40.2 ± 1.3 kJ mol⁻¹ | - |

| Ligand Substitution (Step 2) | Activation Entropy (ΔS‡) | -142 ± 11 J K⁻¹ mol⁻¹ | - |

Hydration and Dehydration Reaction Mechanisms

The formation of solid inorganic hydrates, such as oxovanadium(IV) sulfate hydrate, from an aqueous solution is primarily a crystallization process. The mechanism is influenced by factors like ion concentration, temperature, and pH of the solution. While detailed studies focusing specifically on the acid- or base-catalyzed crystallization mechanism of oxovanadium(IV) sulfate hydrates are not extensively documented in the reviewed literature, the principles of acid-base chemistry can provide general insights.

In an acidic aqueous solution, the oxovanadium(IV) cation exists as the pentahydrated species, [VO(H₂O)₅]²⁺. The formation of the solid hydrate, VOSO₄·nH₂O, involves the association of this hydrated cation with the sulfate anion and additional water molecules to form a crystal lattice.

Acidic Conditions : In the presence of an acid, the carbonyl or oxo-group of a compound is typically protonated, which can increase the electrophilicity of the central atom and make it more susceptible to nucleophilic attack. youtube.comyoutube.com While this is a common mechanism in organic chemistry and for certain solution-phase reactions, its direct role in catalyzing the crystallization of an already hydrated inorganic salt is less clear. An acidic environment ensures that the vanadyl ion remains stable in its hydrated form, preventing precipitation of hydroxides and facilitating the controlled crystallization of the sulfate hydrate upon evaporation or cooling.

Basic Conditions : Under basic conditions, a nucleophile, typically the hydroxide (B78521) ion (OH⁻), attacks the electrophilic center. youtube.comlibretexts.org For oxovanadium(IV) in solution, adding a base would lead to deprotonation of the coordinated water molecules and eventual precipitation of vanadium hydroxides or oxides, rather than the formation of the sulfate hydrate. Therefore, base catalysis is not a viable pathway for the formation of oxovanadium(IV) sulfate hydrate. The process is generally carried out in neutral to acidic solutions to maintain the integrity of the [VO(H₂O)₅]²⁺ cation.

The thermal decomposition of oxovanadium(IV) sulfate hydrates is a multi-step process that has been effectively studied using non-isothermal thermogravimetric (TG) and differential thermal analysis (DTA) techniques. researchgate.netresearchgate.net These methods involve heating the sample at a constant rate and monitoring the change in mass and temperature difference, respectively. The resulting data allows for the determination of the decomposition stages, temperature ranges, and kinetic parameters.

Studies on various hydrates, such as VOSO₄·3H₂O and VOSO₄·2H₂O, show a consistent pattern of decomposition:

Dehydration : The initial stage involves the loss of water of crystallization. This can occur in one or multiple steps depending on the specific hydrate and the bonding energies of the water molecules.

Decomposition : Following dehydration, the anhydrous oxovanadium(IV) sulfate (VOSO₄) decomposes at a higher temperature. In an oxidizing atmosphere such as air, this yields vanadium(V) oxide (V₂O₅). researchgate.netdntb.gov.ua

A detailed kinetic study of oxovanadium(IV) sulfate dihydrate (VOSO₄·2H₂O) provides specific insights into this process. The decomposition occurs in two distinct, well-separated stages. researchgate.net

| Stage | Temperature Range (K) | Mass Loss (%) | Kinetic Model | Reaction |

|---|---|---|---|---|

| I (Dehydration) | 363 - 543 | 18.1 | First-order reaction | VOSO₄·2H₂O(s) → VOSO₄(s) + 2H₂O(g) |

| II (Decomposition) | 793 - 953 | 40.2 | Phase boundary reaction (three-dimensional) | 2VOSO₄(s) + O₂(g) → V₂O₅(s) + 2SO₃(g) |

This table summarizes the kinetic findings for the non-isothermal decomposition of VOSO₄·2H₂O in a nitrogen atmosphere followed by decomposition in air. The data highlights the distinct stages, temperature ranges, and proposed reaction models for the dehydration and subsequent decomposition. Data sourced from Vlaev, L. T., et al. (2007). researchgate.net

The first stage, dehydration, corresponds to the removal of the two water molecules. Kinetic analysis indicates this process follows a first-order reaction model. The second stage, the decomposition of the resulting anhydrous VOSO₄, occurs at a much higher temperature and is kinetically described as a three-dimensional phase boundary reaction, suggesting the reaction proceeds from the surface of the solid particles inwards. researchgate.net

Catalytic Applications of Oxovanadium Iv Sulfate Hydrate and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Oxovanadium(IV) complexes are often utilized in this mode for various organic syntheses due to their solubility in common organic solvents and their well-defined active sites.

Vanadium compounds, including oxovanadium(IV) sulfate (B86663) hydrate (B1144303) and its complexes, are proficient catalysts for a multitude of oxidation reactions. nih.govresearchgate.net Their effectiveness is largely attributed to the accessible redox potential of the vanadium center. These catalysts have been successfully applied to a wide array of substrates. researchgate.net

One key application is in sulfoxidation, the oxidation of sulfides to sulfoxides and sulfones. This transformation is of considerable interest in organic synthesis. Oxovanadium complexes can catalyze this reaction efficiently, often with high selectivity.

Another significant area is the oxidation of alcohols. mdpi.com Supported oxidovanadium complexes have demonstrated catalytic activity in alcohol oxidation. nih.gov For instance, vanadium oxide supported on a metal-organic framework (V-NU-1000) has shown high conversion and selectivity in the oxidation of 4-methoxybenzyl alcohol under an oxygen atmosphere. osti.gov The catalytic cycle for these oxidation reactions typically involves the interaction of the substrate with the vanadium center, which facilitates the transfer of an oxygen atom from an oxidant, such as a peroxide.

Table 1: Examples of Homogeneous Oxidation Reactions Catalyzed by Vanadium Complexes This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Oxidant | Major Product(s) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| [–CH2{VO(sal-dach)·DMF}–]n | Styrene | tert-butylhydroperoxide | Benzaldehyde, Styrene oxide | 76 | - | researchgate.net |

| [–S2{VO(sal-dach)·DMF}–]n | Styrene | tert-butylhydroperoxide | Benzaldehyde, Styrene oxide | 85 | - | researchgate.net |

| [–CH2{VO(sal-dach)·DMF}–]n | Cyclohexene | tert-butylhydroperoxide | Cyclohexene oxide | 98 | 45 | researchgate.net |

| [–S2{VO(sal-dach)·DMF}–]n | Cyclohexene | tert-butylhydroperoxide | Cyclohexene oxide | 98 | 62 | researchgate.net |

| V-NU-1000 | 4-methoxybenzyl alcohol | O2 | 4-methoxybenzaldehyde | High | High | osti.gov |

Oxovanadium complexes have been identified as effective catalysts for the racemization of certain organic compounds. researchgate.net Racemization is a crucial process in dynamic kinetic resolution, a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net In this process, the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. The mechanism of racemization catalyzed by oxovanadium often involves a reversible oxidation-reduction sequence at the chiral center of the substrate. researchgate.net This ability to facilitate racemization makes oxovanadium catalysts valuable tools in asymmetric synthesis. researchgate.net

Oxovanadium(IV) complexes serve as effective precatalysts in various polymerization and oligomerization reactions. alfachemic.com For instance, oxovanadium(IV) microclusters with 2-phenylpyridine (B120327) have demonstrated high activity as precatalysts for the oligomerization of olefins like allyl alcohol and 3-buten-2-ol. semanticscholar.org When activated by a co-catalyst such as ethylaluminium dichloride (EtAlCl2), these vanadium complexes can initiate the polymerization process. nih.gov The catalytic activity can be influenced by the nature of the ligands surrounding the vanadium center. nih.gov A well-known example is the use of a catalytic system composed of vanadyl acetylacetonate (B107027) and trialkyl aluminum to catalyze the polymerization of acetylene (B1199291) to produce polyacetylene films. alfachemic.com

Table 2: Oligomerization of Alkenols using Oxovanadium(IV) Precatalysts This table is interactive. You can sort and filter the data.

| Precatalyst | Alkenol Substrate | Co-catalyst | Result | Reference |

|---|---|---|---|---|

| [VO(ODA)bipy] • 2 H2O | 3-buten-2-ol | EtAlCl2 | Oligomer with 5, 6, 9, 12, 16 mers | nih.gov |

| [VO(ODA)bipy] • 2 H2O | 2-propen-1-ol (Allyl alcohol) | EtAlCl2 | Oligomer with 7, 9, 10, 11, 14, 17, 20 mers | nih.gov |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | Allyl alcohol | MMAO-12 | Highly active oligomerization | semanticscholar.org |

| Oxovanadium(IV) microclusters with 2-phenylpyridine | 3-buten-2-ol | MMAO-12 | Highly active oligomerization | semanticscholar.org |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers advantages in terms of catalyst separation, recovery, and recycling. nih.gov Oxovanadium(IV) sulfate hydrate is a precursor for many solid-state vanadium catalysts, and its complexes can be immobilized on solid supports to create effective heterogeneous catalysts.

To overcome the limitations of homogeneous systems, such as the difficulty in separating the catalyst from the products, vanadium complexes can be anchored onto solid supports. nih.gov This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. nih.gov Various materials have been used as supports, including carbon nanotubes, activated carbon, silica, and zeolites. nih.gov

These supported vanadium catalysts are active in a range of organic transformations, including the oxidation of alkanes, alcohols, and the epoxidation of alkenes. nih.govrsc.org For example, oxovanadium(V) complexes immobilized on functionalized carbon nanotubes have shown improved efficiency in the microwave-assisted peroxidative oxidation of cyclohexane. nih.gov Similarly, a VO(IV) porphyrin complex supported on functionalized SBA-15 has been reported as an efficient and reusable catalyst for the oxidation of cyclohexene. rsc.org The choice of support can significantly influence the catalytic performance by affecting factors like surface area, pore structure, and the electronic properties of the vanadium active sites.

Table 3: Examples of Heterogeneous Organic Transformations with Supported Vanadium Catalysts This table is interactive. You can sort and filter the data.

| Catalyst | Support | Substrate | Oxidant | Key Finding | Reference |

|---|---|---|---|---|---|

| Oxido- and Dioxidovanadium(V) Complexes | Functionalized Carbon Nanotubes | Cyclohexane | tert-butylhydroperoxide (TBHP) | Improved efficiency and recyclability | nih.gov |

| VO(IV) porphyrin complex | APTES-functionalized SBA-15 | Cyclohexene | H2O2 | 85% conversion with high selectivity to 2-cyclohexen-1-one | rsc.org |

| [VO(VTCH)2] | Zeolite | Limonene | tert-butylhydroperoxide (TBHP) | 97.70% substrate conversion | rsc.org |

| Vanadium oxide | Zirconia (ZrO2) | 4-methoxybenzyl alcohol | O2 | Lower conversion and selectivity compared to V-NU-1000 | osti.gov |

Vanadium catalysts play a crucial role in large-scale industrial chemical production. The most prominent example is the use of vanadium(V) oxide (V₂O₅) as the catalyst in the Contact Process for the manufacture of sulfuric acid. wikipedia.orgsmartcatalyst.ir Oxovanadium(IV) sulfate can be considered a precursor to the active catalytic species in this process.

The Contact Process involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a key exothermic and reversible reaction. chemguide.co.uk

2SO₂(g) + O₂(g) ⇌ 2SO₃(g)

Vanadium(V) oxide is the preferred catalyst for this reaction, having replaced platinum due to its lower cost and greater resistance to poisoning by impurities in the sulfur feedstock. wikipedia.org The process is typically carried out at temperatures between 400 and 450 °C and pressures of 1-2 atm. wikipedia.org The sulfur trioxide produced is then absorbed in concentrated sulfuric acid to form oleum, which is subsequently diluted with water to produce sulfuric acid of the desired concentration. chemguide.co.uk The efficiency of the vanadium oxide catalyst is critical to achieving the high conversion rates (around 98.5%) necessary for the economic viability of this vital industrial process. google.com

Mechanistic Investigations of Catalytic Cycles

Correlation of Catalytic Activity with Vanadium Oxidation State Changes

A fundamental aspect of catalysis by oxovanadium(IV) compounds is the redox interplay between the V(IV) and V(V) states. The catalytic cycle often commences with the oxidation of the V(IV) species to a higher-valent V(V) active species, which then participates in the substrate transformation, followed by its regeneration. This cycling between oxidation states is a hallmark of many vanadium-catalyzed oxidation reactions.

In-situ spectroscopic techniques are indispensable for observing these transient oxidation state changes under reaction conditions. researchgate.netosti.govtu-darmstadt.de Techniques such as X-ray Absorption Near Edge Structure (XANES) and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful for probing the electronic structure of the vanadium center. nih.govresearchgate.netnih.gov For instance, the disappearance of the characteristic EPR signal of the paramagnetic V(IV) (d¹) ion and the emergence of signals corresponding to diamagnetic V(V) (d⁰) can provide direct evidence for the oxidation of the catalyst.

While direct quantitative correlation for oxovanadium(IV) sulfate hydrate is not extensively documented in readily available literature, studies on analogous vanadyl complexes in various catalytic oxidations consistently point to the V(IV)/V(V) redox couple as the linchpin of catalytic activity. For example, in the aerobic oxidation of alcohols catalyzed by vanadyl sulfate in the presence of a co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), it is proposed that the V(IV) is first oxidized to a V(V) species which then facilitates the oxidation of the alcohol. researchgate.net

The table below summarizes the general correlation observed in catalytic systems involving oxovanadium compounds, which is expected to be applicable to catalysis by oxovanadium(IV) sulfate hydrate.

| Catalytic Reaction | Observed Vanadium Oxidation State Change | Spectroscopic Evidence | Impact on Catalytic Activity |

|---|---|---|---|

| Alcohol Oxidation | V(IV) ↔ V(V) | EPR, UV-Vis | V(V) species acts as the primary oxidant. The rate is dependent on the efficiency of the V(IV) re-oxidation. |

| Sulfide Oxidation | V(IV) → V(V) → V(IV) | EPR, 51V NMR | Formation of a V(V)-peroxo intermediate is crucial for the oxygen transfer to the sulfide. |

| Epoxidation of Alkenes | V(IV) → V(V) | UV-Vis, Raman | The V(V)-hydroperoxo or V(V)-peroxo complex is the active species that delivers an oxygen atom to the double bond. |

Identification of Key Intermediates and Rate-Determining Steps

The identification of transient intermediates and the determination of the rate-limiting step are critical for understanding the reaction mechanism and for the rational design of more efficient catalysts. In catalysis by oxovanadium(IV) sulfate hydrate and its derivatives, particularly in oxidation reactions involving peroxides, peroxo- and hydroperoxo-vanadium(V) species are frequently postulated and, in some cases, identified as key intermediates.

For instance, in the oxidation of sulfides, the reaction of an oxovanadium(IV) complex with hydrogen peroxide leads to the formation of a vanadium(V)-peroxo species. This intermediate is a potent electrophilic oxidant that transfers an oxygen atom to the nucleophilic sulfide. Kinetic studies, including the analysis of kinetic isotope effects, can help to elucidate the nature of the transition state. harvard.edunih.gov For example, a significant kinetic isotope effect when using deuterated substrates can indicate that a C-H bond cleavage is involved in the rate-determining step.

Operando Raman spectroscopy has emerged as a particularly insightful technique, allowing for the observation of vibrational modes of the catalyst and surface-adsorbed species under actual reaction conditions. researchgate.netosti.govtu-darmstadt.de This can reveal the formation and consumption of intermediates in real-time. For example, in the oxidative dehydrogenation of alcohols, operando Raman can track the changes in the V=O stretching frequency, providing clues about the coordination environment and oxidation state of the vanadium center as it interacts with the substrate and oxidant.

The table below outlines key intermediates and proposed rate-determining steps for representative catalytic reactions involving oxovanadium complexes, which serve as a model for understanding the reactivity of oxovanadium(IV) sulfate hydrate.

| Reaction Type | Proposed Key Intermediate | Method of Identification/Postulation | Proposed Rate-Determining Step |

|---|---|---|---|

| Epoxidation of Allylic Alcohols | Vanadium(V)-alkoxide-hydroperoxide complex | Kinetic studies, Stereochemical outcomes | Oxygen transfer from the coordinated peroxide to the alkene |

| Oxidation of Phenols | Vanadium(V)-peroxo complex | Kinetic studies (Michaelis-Menten kinetics) | Oxygen atom transfer to the phenol. researchgate.net |

| Oxidative Cleavage of Lignin Models | Copper-oxo-bridged dimer (in a multi-catalyst system with a vanadium component) | Computational studies | Hydrogen abstraction from the Cβ-H bond. researchgate.net |

Material Science and Environmental Chemical Applications of Oxovanadium Iv Sulfate Hydrate

Energy Storage Systems

The compound is a fundamental component in the electrolytes of Vanadium Redox Flow Batteries (VRFBs), a promising technology for large-scale energy storage due to its scalability, long cycle life, and safety. pnnl.govaiche.org

Development of Electrolyte Formulations for Vanadium Redox Flow Batteries

The performance and stability of VRFBs are intrinsically linked to the electrolyte formulation. Oxovanadium(IV) sulfate (B86663) is the common source of vanadium ions in the sulfuric acid-based electrolyte. google.com A significant challenge in VRFB commercialization is the limited thermal stability of the vanadium electrolyte, particularly the V(V) species, at temperatures above 40°C, which can lead to precipitation and performance degradation. nih.govresearchgate.net

To overcome these limitations, research has focused on developing advanced electrolyte formulas using various additives. These additives aim to enhance the solubility and stability of vanadium ions across a wider range of temperatures. pnnl.govresearchgate.net A novel approach involves using a combination of inorganic and organic additives. For instance, combining ammonium (B1175870) phosphate (B84403) and polyvinylpyrrolidone (B124986) (PVP) has been shown to significantly improve the thermal stability of the electrolyte. nih.gov The additives work by decelerating both the protonation and agglomeration of oxo-vanadium species, which suppresses the formation of precipitates. nih.gov

Another strategy involves creating a supporting solution with chloride and phosphate ions to stabilize and increase the solubility of vanadium species. google.comosti.gov This allows for a higher concentration of vanadium in the electrolyte, which can increase the energy density of the battery by as much as 70%. pnnl.gov

Table 1: Electrolyte Additives and Their Effects on VRFB Performance

| Additive Combination | Mechanism of Action | Key Improvement | Reference |

| Ammonium Phosphate + Polyvinylpyrrolidone (PVP) | Decelerates protonation and agglomeration of oxo-vanadium species. | Reduced precipitation rate by nearly 75% at 50°C; enabled robust operation for over 300 hours at 50°C. | nih.gov |

| Magnesium Chloride (MgCl₂) + Ammonium Phosphate Dibasic ((NH₄)₂HPO₄) | Stabilizes and improves the solubility of vanadium species in the all-sulfate solution. | Increases energy capacity by up to 70%; enhances stability at temperatures from -5°C to 50°C. | pnnl.govgoogle.com |

These advanced formulations enable VRFBs to operate efficiently and safely at higher temperatures and with greater energy capacity, addressing key hurdles for their widespread deployment. pnnl.govnih.gov

Investigations into Membrane Performance and Ion Transport in Flow Batteries